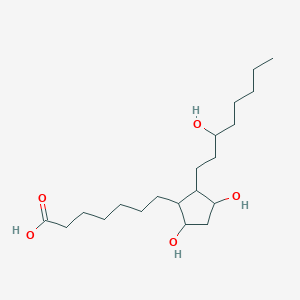
Dihydro-PGF1alpha
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,14-Dihydro prostaglandin F1 alpha, commonly referred to as Dihydro-PGF1alpha, is a prostanoid, a type of fatty acid derivative. It is a structural derivative of prostaglandin F1 alpha and is known for its role in various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro-PGF1alpha typically involves the reduction of prostaglandin F1 alpha. This reduction can be achieved using various reducing agents under controlled conditions. The specific details of the synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as extraction, purification, and quality control to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Dihydro-PGF1alpha undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced further to form various derivatives.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, while reduction can produce various alcohol derivatives .
Applications De Recherche Scientifique
Dihydro-PGF1alpha has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in the study of prostanoids and their derivatives.
Biology: Investigated for its role in cellular signaling and metabolic pathways.
Medicine: Explored for its potential therapeutic effects in conditions like thrombosis and vasoconstriction.
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry
Mécanisme D'action
Dihydro-PGF1alpha exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit platelet aggregation and vasoconstriction, primarily through receptor-mediated elevation of cyclic adenosine monophosphate (cAMP). This mechanism is similar to that of prostacyclin, a major vascular protector .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prostaglandin F1 alpha: The parent compound from which Dihydro-PGF1alpha is derived.
Prostacyclin (PGI2): Another prostanoid with similar biological functions.
6,15-Diketo,13,14-dihydro-PGF1 alpha: A minor metabolite of prostacyclin with related properties
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct biological activities. Its ability to inhibit platelet aggregation and vasoconstriction makes it a valuable compound in both research and therapeutic contexts .
Propriétés
IUPAC Name |
7-[3,5-dihydroxy-2-(3-hydroxyoctyl)cyclopentyl]heptanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h15-19,21-23H,2-14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHAOJIJVNDMKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1C(CC(C1CCCCCCC(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














